molecular formula C14H10Cl2O2 B6403618 2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid CAS No. 1261929-96-7

2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403618
CAS No.: 1261929-96-7
M. Wt: 281.1 g/mol
InChI Key: YVATVDCVTLZNJR-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chloro-2-methylbenzoyl chloride reacts with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of toluene derivatives followed by carboxylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydroxylated Derivatives: Formed through nucleophilic substitution.

    Carboxylated Derivatives: Formed through oxidation of the methyl group.

    Alcohol Derivatives: Formed through reduction of the carboxyl group.

Scientific Research Applications

2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks the additional chlorine atom on the benzoic acid ring.

    2-Chloro-5-methylbenzoic acid: Similar structure but lacks the chlorine atom on the methyl-substituted phenyl ring.

    Tolfenamic acid: Contains a similar benzoic acid core but with different substituents.

Uniqueness

2-Chloro-5-(4-chloro-2-methylphenyl)benzoic acid is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-5-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVATVDCVTLZNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690371
Record name 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-96-7
Record name 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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